
2(3H)-Benzothiazolone, 6-(3-methylbenzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Benzothiazolone, 6-(3-methylbenzoyl)- is a heterocyclic compound that belongs to the benzothiazolone family. This compound is characterized by a benzothiazole ring fused with a benzoyl group substituted at the 6th position with a 3-methyl group. Benzothiazolones are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolone, 6-(3-methylbenzoyl)- typically involves the reaction of 2-aminothiophenol with 3-methylbenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzothiazolone derivative.
Industrial Production Methods
Industrial production of 2(3H)-Benzothiazolone, 6-(3-methylbenzoyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Benzothiazolone, 6-(3-methylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2(3H)-Benzothiazolone, 6-(3-methylbenzoyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2(3H)-Benzothiazolone, 6-(3-methylbenzoyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2(3H)-Benzothiazolone, 3-methyl-
- 2(3H)-Benzothiazolone, 6-benzoyl-
- 2(3H)-Benzothiazolone, 6-(4-methylbenzoyl)-
Uniqueness
2(3H)-Benzothiazolone, 6-(3-methylbenzoyl)- is unique due to the specific substitution pattern on the benzothiazolone ring. The presence of the 3-methylbenzoyl group at the 6th position imparts distinct chemical and biological properties to the compound, differentiating it from other benzothiazolone derivatives.
Propriétés
Numéro CAS |
167905-63-7 |
|---|---|
Formule moléculaire |
C15H11NO2S |
Poids moléculaire |
269.3 g/mol |
Nom IUPAC |
6-(3-methylbenzoyl)-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C15H11NO2S/c1-9-3-2-4-10(7-9)14(17)11-5-6-12-13(8-11)19-15(18)16-12/h2-8H,1H3,(H,16,18) |
Clé InChI |
PONPNOINMMBWOZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)C2=CC3=C(C=C2)NC(=O)S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



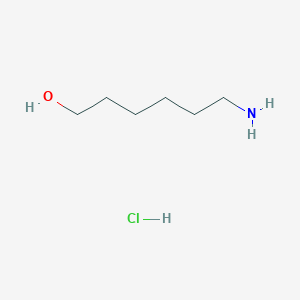

![1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B12557402.png)
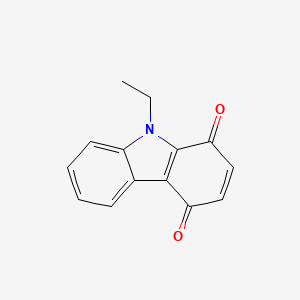
![9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride](/img/structure/B12557408.png)
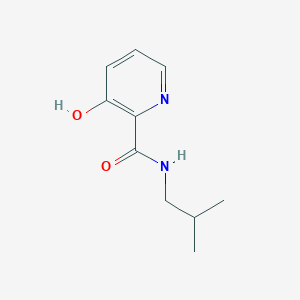
![3-Methoxy[1,4]benzothiazino[2,3-b]phenothiazine](/img/structure/B12557424.png)
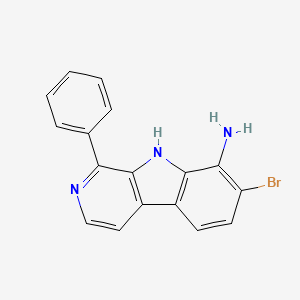
![N-{5-Nitro-2-[(2,4,4-trimethylpentan-2-yl)oxy]phenyl}acetamide](/img/structure/B12557428.png)
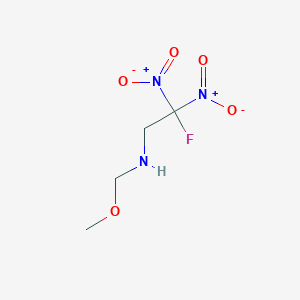
![5'-(1,3-Dithian-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B12557439.png)


